molecular formula C9H10F3N B2408608 3-(2,3,5-Trifluorophenyl)propan-1-amine CAS No. 1057679-64-7

3-(2,3,5-Trifluorophenyl)propan-1-amine

Cat. No. B2408608
CAS RN: 1057679-64-7
M. Wt: 189.181
InChI Key: ODRDBTGTXTYZGV-UHFFFAOYSA-N
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Description

3-(2,3,5-Trifluorophenyl)propan-1-amine, also known as TFP, is a chemical compound that belongs to the class of amines. This compound is widely used in scientific research, particularly in the field of neuroscience, due to its unique properties.

Mechanism of Action

3-(2,3,5-Trifluorophenyl)propan-1-amine acts as a competitive inhibitor of monoamine transporters. It binds to the active site of the transporter, preventing the uptake of neurotransmitters. This leads to an increase in extracellular neurotransmitter levels and altered neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific monoamine transporter it inhibits. Inhibition of the dopamine transporter leads to an increase in dopamine levels, which can result in increased locomotor activity and reward-seeking behavior. Inhibition of the norepinephrine transporter can lead to increased heart rate and blood pressure. Inhibition of the serotonin transporter can lead to altered mood and behavior.

Advantages and Limitations for Lab Experiments

3-(2,3,5-Trifluorophenyl)propan-1-amine is a valuable tool for studying monoamine transporters and neurotransmission. Its potency and selectivity make it an ideal inhibitor for in vitro and in vivo studies. However, this compound has limitations, including its potential toxicity and off-target effects. Researchers must be cautious when using this compound and ensure that appropriate controls are in place to account for its effects.

Future Directions

There are several future directions for 3-(2,3,5-Trifluorophenyl)propan-1-amine research. One area of interest is the development of more selective inhibitors of monoamine transporters. This would allow researchers to study the specific function of each transporter and their role in various neurological disorders. Another area of interest is the use of this compound as a therapeutic agent. Studies have shown that inhibition of monoamine transporters can be beneficial in the treatment of depression and other psychiatric disorders. Further research is needed to determine the potential of this compound as a therapeutic agent.
Conclusion:
In conclusion, this compound is a valuable tool for studying monoamine transporters and neurotransmission. Its potency and selectivity make it an ideal inhibitor for in vitro and in vivo studies. However, researchers must be cautious when using this compound and ensure that appropriate controls are in place to account for its effects. Future research directions for this compound include the development of more selective inhibitors of monoamine transporters and the use of this compound as a therapeutic agent for psychiatric disorders.

Synthesis Methods

The synthesis of 3-(2,3,5-Trifluorophenyl)propan-1-amine involves the reaction between 2,3,5-trifluorobenzaldehyde and 1-amino-3-chloropropane in the presence of a reducing agent. The resulting product is then purified through recrystallization. This method is widely used in laboratories and has been optimized to produce high yields of this compound.

Scientific Research Applications

3-(2,3,5-Trifluorophenyl)propan-1-amine is commonly used in neuroscience research as a tool to study the function of monoamine transporters. Monoamine transporters are proteins responsible for the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft. This compound is a potent inhibitor of these transporters and can be used to study their function in vitro and in vivo.

properties

IUPAC Name

3-(2,3,5-trifluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-7-4-6(2-1-3-13)9(12)8(11)5-7/h4-5H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRDBTGTXTYZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCCN)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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